molecular formula C12H8N2S B1295857 2-(3-Pyridyl)benzothiazole CAS No. 2612-72-8

2-(3-Pyridyl)benzothiazole

Cat. No.: B1295857
CAS No.: 2612-72-8
M. Wt: 212.27 g/mol
InChI Key: MUDNLVWBCWZIMA-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)benzothiazole is a heterocyclic compound that consists of a benzothiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Scientific Research Applications

2-(3-Pyridyl)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(3-Pyridyl)benzothiazole, also known as 2-(pyridin-3-yl)-1,3-benzothiazole, is the enzyme DprE1 . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

This compound interacts with its target, DprE1, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . As a result, the formation of the bacterial cell wall is disrupted, leading to the death of the bacteria .

Biochemical Pathways

The action of this compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a deficiency in arabinogalactan, an essential component of the bacterial cell wall, resulting in the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The primary result of this compound’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a critical component of the bacterial cell wall . This disruption leads to the death of the bacteria, making this compound a potential anti-tubercular agent .

Action Environment

The action of this compound is influenced by the environment within the bacterial cell, where the compound interacts with its target, DprE1 . The compound’s efficacy may also be affected by factors such as the presence of other substances that can interact with DprE1, the pH of the environment, and the presence of efflux pumps that can remove the compound from the bacterial cell

Safety and Hazards

While specific safety and hazards information for 2-(3-Pyridyl)benzothiazole was not found, it’s important to note that benzothiazole compounds can have health effects. For example, inhaling sufficient quantities of Benzothiazole may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen .

Future Directions

Benzothiazole derivatives, including 2-(3-Pyridyl)benzothiazole, continue to be a focus of research due to their diverse pharmacological properties. Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a catalyst, such as piperidine, and an appropriate solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for electrophilic substitution.

Major Products:

Comparison with Similar Compounds

  • 2-(2-Pyridyl)benzothiazole
  • 2-(4-Pyridyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Comparison: 2-(3-Pyridyl)benzothiazole is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-(2-Pyridyl)benzothiazole and 2-(4-Pyridyl)benzothiazole, the 3-pyridyl derivative exhibits different electronic properties and steric effects, leading to variations in its reactivity and interaction with biological targets. Additionally, 2-(2-Hydroxyphenyl)benzothiazole has a hydroxyl group that significantly alters its chemical behavior and applications .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNLVWBCWZIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284584
Record name 2-(3-Pyridyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2612-72-8
Record name 2-(3-Pyridyl)benzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Pyridyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

o-Aminothiophenol 36.9 g (0.30 mole) and nicotinic acid 55.5 g (0.45 mole) are dissolved in 600 cc of chloroform and 360 g of polyphosphoric acid ethyl ester (PPE). The resulting solution is heated at reflux for 1 hour. It is then concentrated to dryness. The residue is poured onto 1500 cc of ice-water, and the resulting mixture is brought to pH 10 with 50% NaOH solution. The aqueous mixture is extracted with CHCl3, and the extracts dried (MgSO4), filtered, and concentrated in vacuo. The residue is recrystallized from acetonitrile to yield the title A compound (42.8 g, 68%, of theory).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reactivity of 2-(pyridin-3-yl)-1,3-benzothiazole with alkyl-substituted bis(trimethylsilyl)ketene acetals?

A1: The research article [] demonstrates that 2-(pyridin-3-yl)-1,3-benzothiazole reacts with alkyl-substituted bis(trimethylsilyl)ketene acetals in a unique manner. Unlike typical reactions where the benzothiazole ring might be involved, this compound exclusively undergoes activation at the pyridine nitrogen. This selective activation leads to the formation of 3-benzothiazolyl-1,4-dihydropyridine carboxylic acids, confirmed by single-crystal X-ray crystallography. This unusual reactivity pattern highlights the importance of considering the electronic and steric influences of substituents on heterocyclic systems.

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